Picotamide
Vue d'ensemble
Description
Picotamide Description
This compound is an antiplatelet drug that exhibits a unique dual mechanism of action by inhibiting thromboxane A2 (TxA2) synthase and antagonizing TxA2 receptors. This dual action allows this compound to reduce platelet aggregation without affecting the production of endothelial prostacyclin (PGI2), which is a key differentiator from other antiplatelet agents like aspirin . This compound has been studied extensively for its potential to reduce cardiovascular events in patients with diabetes and peripheral arterial disease (PAD), as well as its effects on microalbuminuria in diabetic patients .
Synthesis Analysis
While the provided papers do not detail the synthesis of this compound, its chemical name, N,N'-bis(3-Picolyl)-4-Methoxy-Isophtalamide, suggests a complex synthetic route involving the coupling of picolyl and methoxy-isophthalamide moieties. The synthesis would likely involve multiple steps, including the formation of amide bonds and the introduction of methoxy groups .
Molecular Structure Analysis
This compound's molecular structure is characterized by the presence of picolyl groups and a methoxy-isophthalamide core. This structure is responsible for its ability to inhibit both the thromboxane A2 synthase enzyme and the thromboxane A2 receptor, which are critical in the regulation of platelet aggregation and vascular tone .
Chemical Reactions Analysis
This compound has been shown to inhibit the aggregation of human platelets induced by various agonists, including arachidonic acid and collagen, by suppressing thromboxane A2 synthesis and antagonizing its receptor . It also enhances the formation of PGE2 and has a stimulatory effect on PGI2 synthesis at high concentrations . This compound's ability to competitively inhibit the binding of TxA2 to its platelet receptor has been confirmed through radioligand assay methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, its pharmacological effects suggest that it is sufficiently bioavailable to exert its action on platelets and vascular cells. This compound's inhibition of smooth muscle cell migration and proliferation indicates that it may have additional roles in the prevention of atherogenesis beyond its antiplatelet effects .
Clinical Relevance
This compound has been shown to reduce 2-year mortality in diabetic patients with PAD when compared to aspirin, suggesting a significant clinical benefit in this population . In the ADEP study, this compound demonstrated a relative risk reduction in cardiovascular events in patients with diabetes and PAD, although the results were not statistically significant in the overall population . Additionally, this compound has been observed to decrease microalbuminuria in normotensive type 2 diabetic patients, which is a marker of macro- and microangiopathy . These findings underscore the potential of this compound as a therapeutic agent in the management of cardiovascular complications associated with diabetes and PAD .
Applications De Recherche Scientifique
Prévention des maladies cardiovasculaires
Le Picotamide est utilisé dans la prévention et la prophylaxie des maladies cardiovasculaires en raison de ses propriétés d'anti-agrégation plaquettaire. Des études cliniques et précliniques suggèrent que les effets du this compound vont au-delà de la simple inhibition de l'agrégation plaquettaire .
Inhibition de la contraction des muscles lisses
Des recherches indiquent que le this compound peut inhiber un large éventail de contractions des muscles lisses induites par des agonistes, ce qui est important dans les artères coronaires et peut avoir des implications pour des affections telles que l'hypertension et l'athérosclérose .
Inhibition de la thromboxane A2 synthase et du récepteur
Le this compound a la double fonction d'antagoniser les récepteurs de la thromboxane A2 (TxA2) et d'inhiber la synthase de TxA2, ce qui peut entraîner une inhibition plus efficace des effets médiés par la TxA2 par rapport à d'autres traitements .
Comparaison avec l'aspirine
Chez les patients diabétiques atteints de maladie artérielle périphérique (MAP), le this compound a montré une réduction significative de la mortalité globale par rapport à l'aspirine, soulignant son potentiel en tant qu'option de traitement supérieure dans certains groupes de patients à haut risque .
Activité antiplaquettaire
La nature dérivée du this compound à partir de l'acide 4-méthoxyisophtalique lui permet d'inhiber la synthèse du récepteur de TxA2 et de la TxA2 sans interférer avec la prostacycline (PGI2), offrant un large éventail d'activité antiplaquettaire .
Traitement de l'infarctus du myocarde et de la thrombose
En raison de ses effets inhibiteurs de l'agrégation plaquettaire, le this compound est indiqué dans le traitement de l'infarctus du myocarde et de la thrombose, offrant une alternative aux médicaments antithrombotiques traditionnels .
Gestion des troubles cérébrovasculaires
Le this compound est également utilisé dans la gestion des troubles cérébrovasculaires, où sa capacité à inhiber l'agrégation plaquettaire peut être cruciale pour prévenir les accidents vasculaires cérébraux .
Embolie pulmonaire et athérosclérose
Enfin, le this compound trouve une application dans le traitement des embolies pulmonaires et de l'athérosclérose, ce qui met en évidence sa polyvalence dans la gestion de diverses affections thrombotiques .
Mécanisme D'action
Target of Action
Picotamide primarily targets thromboxane A2 (TXA2) synthase and the thromboxane receptor (TP) . Thromboxane A2 synthase is an enzyme responsible for the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation . The thromboxane receptor is a protein that mediates cellular responses to thromboxane A2 .
Mode of Action
This compound works by inhibiting thromboxane A2 synthase, thereby reducing the production of thromboxane A2 . Additionally, it acts as an antagonist to the thromboxane receptor, modifying cellular responses to the activation of this receptor . This dual action results in a decrease in platelet aggregation and vasoconstriction .
Biochemical Pathways
The inhibition of thromboxane A2 synthase by this compound reduces the synthesis of thromboxane A2, a key player in the pathogenesis of atherosclerosis and thrombosis . By blocking the thromboxane receptor, this compound further disrupts the thromboxane A2 pathway, leading to a decrease in platelet aggregation and vasoconstriction .
Pharmacokinetics
The drug’s effectiveness in inhibiting platelet aggregation and vasoconstriction suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in platelet aggregation and vasoconstriction, which reduces the risk of thrombus formation . This makes this compound effective in the treatment of conditions such as myocardial infarction, thrombosis, cerebrovascular disorders, pulmonary emboli, and atherosclerosis .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Picotamide works as a thromboxane synthase inhibitor and a thromboxane receptor inhibitor . It modifies cellular responses to activation of the thromboxane receptor . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the migration and proliferation of arterial myocytes . This influence on cell function impacts cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a thromboxane synthase inhibitor and a thromboxane receptor inhibitor . It modifies cellular responses to activation of the thromboxane receptor, exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a 2-year study, this compound maintained its antiaggregatory effect in long-term treatment in more than 85% of patients . This indicates the product’s stability and long-term effects on cellular function observed in in vitro studies.
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, animal models are widely used for novel drug development for treatment of diabetes and its complications
Metabolic Pathways
Its role as a thromboxane synthase inhibitor and a thromboxane receptor inhibitor suggests it interacts with enzymes or cofactors in these pathways .
Propriétés
IUPAC Name |
4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWCWBXGRWWINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186498 | |
Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32828-81-2 | |
Record name | Picotamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32828-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picotamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032828812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picotamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | picotamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-N,N'-bis(3-pyridylmethyl)isophthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICOTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654G2VCI4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.